

1-(Methylsulfonyl)piperidin-4-amine hydrochloride salt properties

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Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-amine

Cat. No.: B1280446

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An In-Depth Technical Guide to **1-(Methylsulfonyl)piperidin-4-amine** Hydrochloride Salt

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

1-(Methylsulfonyl)piperidin-4-amine hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in the field of drug discovery and development.^{[1][2]} Characterized by a piperidine ring substituted with a methylsulfonyl group at the 1-position and an amine group at the 4-position, this molecule offers a unique combination of structural rigidity, functional group diversity, and favorable physicochemical properties.^[3] Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a wide range of synthetic transformations and biological screening protocols.

The strategic placement of the primary amine and the polar, aprotic methylsulfonyl group makes this compound a key intermediate for creating diverse libraries of molecules.^[2] The piperidine core is a prevalent motif in many approved drugs due to its ability to confer improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic liability. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of **1-(Methylsulfonyl)piperidin-4-amine** hydrochloride for researchers and professionals in the pharmaceutical and chemical sciences.

Caption: Chemical structure of **1-(Methylsulfonyl)piperidin-4-amine** Hydrochloride.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical and physical characteristics. A summary of these properties is presented below.

Property	Value	Source(s)
CAS Number	651057-01-1	[1][2]
Molecular Formula	C ₆ H ₁₅ ClN ₂ O ₂ S	[3][4][5]
Molecular Weight	214.71 g/mol	[2][3]
IUPAC Name	1-(methylsulfonyl)piperidin-4-amine hydrochloride	[6]
SMILES	<chem>CS(=O)(=O)N1CCC(CC1)N.Cl</chem>	[4]
Boiling Point	328.3°C (predicted)	[2]
Purity	Typically >95-98%	[1][4][6]
Appearance	White to off-white crystalline powder	[7]
Storage Conditions	Room temperature, sealed in a dry environment	[2]

Synthesis and Purification Protocol

The synthesis of **1-(Methylsulfonyl)piperidin-4-amine** hydrochloride is typically achieved through a multi-step process starting from readily available piperidine derivatives. The core of the synthesis involves the strategic introduction of the methylsulfonyl group onto the piperidine nitrogen, followed by the formation or deprotection of the 4-amino group.[3]

Rationale of the Synthetic Approach

The common synthetic route leverages the nucleophilicity of the piperidine nitrogen. The process begins with a protected 4-aminopiperidine, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the amine. The secondary amine of the piperidine ring is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a non-

nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The final step involves the acidic removal of the Boc protecting group, which concurrently forms the desired hydrochloride salt. This method is efficient and provides high yields of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method based on standard organic chemistry principles for sulfonamide formation and deprotection.

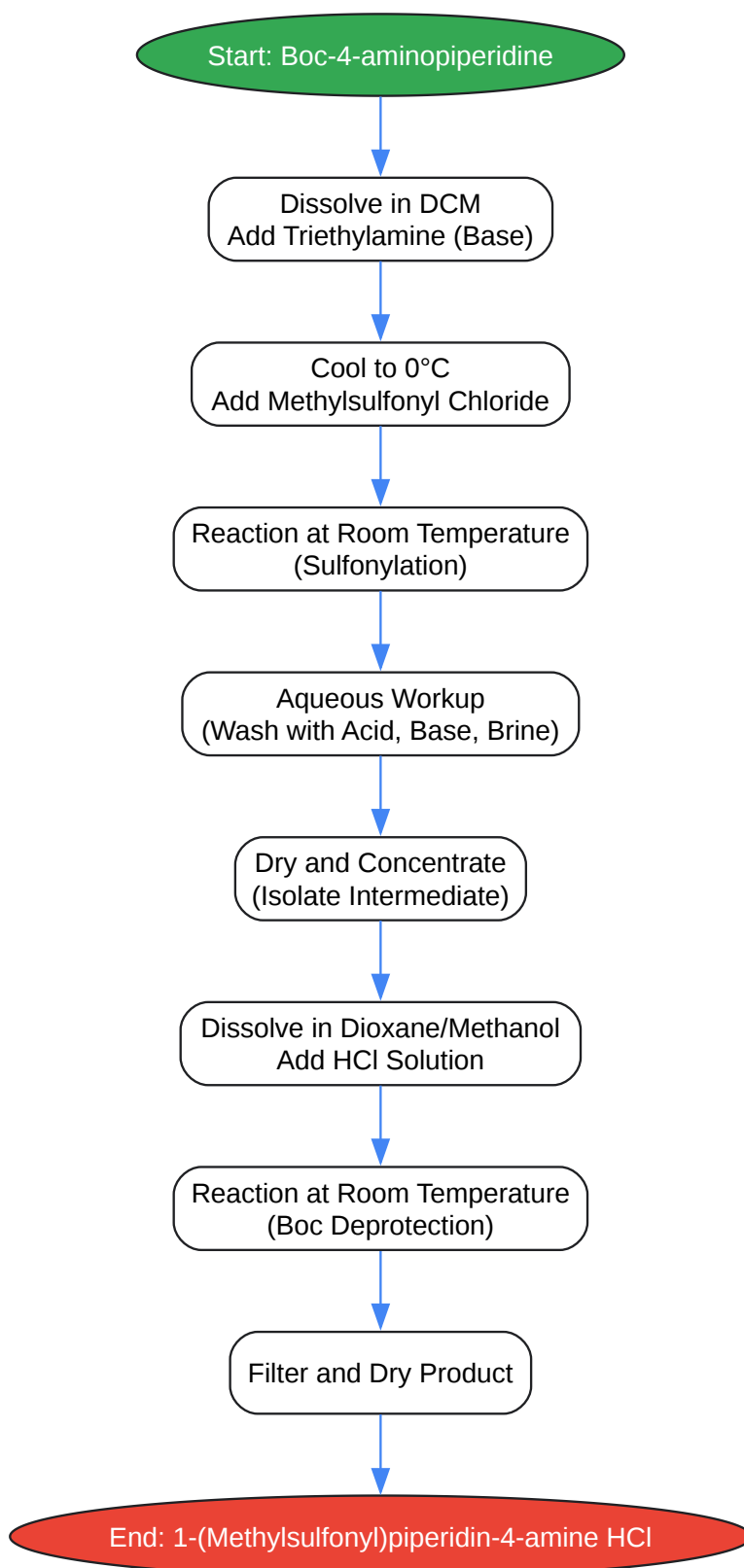
Step 1: Sulfonylation of Boc-4-aminopiperidine

- To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in dichloromethane (DCM, ~0.2 M) at 0°C, add triethylamine (1.2 equivalents).
- Slowly add a solution of methylsulfonyl chloride (1.1 equivalents) in DCM dropwise over 15-20 minutes, ensuring the temperature remains below 5°C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
- Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of NaHCO₃, and brine.^[7]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used directly in the next step.

Step 2: Deprotection and Hydrochloride Salt Formation

- Dissolve the crude intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or methanol.
- Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl (3-4 equivalents) and stir the mixture at room temperature for 2-6 hours.
- Monitor the removal of the Boc group by TLC or LC-MS.

- Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield **1-(Methylsulfonyl)piperidin-4-amine** hydrochloride.



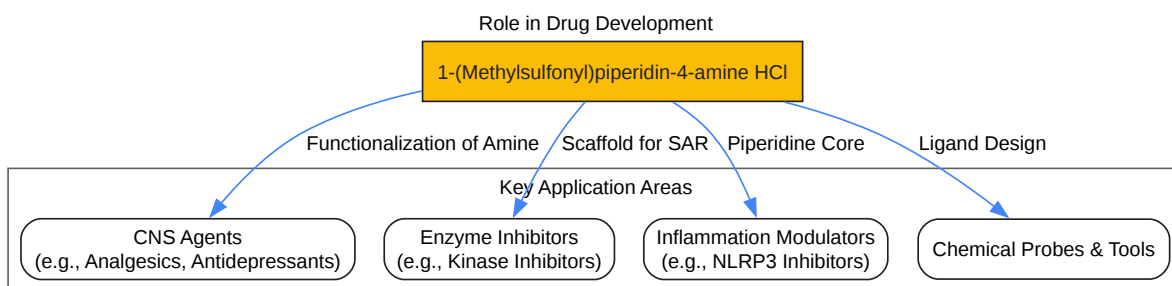
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Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

1-(Methylsulfonyl)piperidin-4-amine hydrochloride serves as a versatile intermediate for synthesizing a wide array of biologically active molecules.^{[2][3]} Its structural features are highly sought after for developing drugs targeting various conditions, from neurological disorders to inflammatory diseases.^[2]

- **Scaffold for CNS-Active Agents:** The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). The 4-amino group provides a convenient attachment point for building out molecular complexity, while the N-methylsulfonyl group can modulate polarity and form hydrogen bonds, influencing properties like cell permeability and target engagement. Piperidine derivatives have shown potential as antidepressants and analgesics.^{[3][8]}
- **Building Block for Kinase and Enzyme Inhibitors:** The primary amine can be functionalized to form amides, ureas, or sulfonamides, which are common pharmacophores in kinase inhibitors. The methylsulfonyl group acts as a strong hydrogen bond acceptor, which can be crucial for binding to the hinge region or other key pockets of protein kinases. This makes the compound a valuable starting material for developing treatments for cancer or inflammatory diseases.^[2]
- **Ligand Design and Chemical Biology:** In fundamental research, the compound is used to design specific ligands for probing the function of enzymes and receptors.^[3] The defined stereochemistry and functional group presentation allow for systematic exploration of structure-activity relationships (SAR). Its potential for use in creating chemical biology tools, such as fluorescently tagged probes, allows for the investigation of cellular processes and protein-ligand interactions.^[3] For instance, related piperidine-containing scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.^[9]



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Caption: Key application areas for the title compound in research.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling **1-(Methylsulfonyl)piperidin-4-amine** hydrochloride. The following guidelines are compiled from available safety information.^{[1][10][11][12]}

Guideline	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).	[1] [10] [11]
Handling	Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, mist, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.	[1] [11] [12]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.	[10] [11]
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.	[10]
First Aid (Ingestion)	Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.	[13]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature away from incompatible materials like strong oxidizing agents.	[2] [14] [10]

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

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